molecular formula C17H19N3O3S B2454840 3,4-dimethyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzene-1-sulfonamide CAS No. 2415471-66-6

3,4-dimethyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2454840
CAS No.: 2415471-66-6
M. Wt: 345.42
InChI Key: OKNVRROBWXSMIL-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzene-1-sulfonamide is a complex organic compound that features a combination of furan, pyrazole, and benzenesulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzene-1-sulfonamide typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

3,4-dimethyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dimethyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzene-1-sulfonamide is unique due to its combination of furan, pyrazole, and benzenesulfonamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3,4-dimethyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-12-4-6-15(10-13(12)2)24(21,22)19-11-14-5-7-17(23-14)16-8-9-18-20(16)3/h4-10,19H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNVRROBWXSMIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=NN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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